2-Chloro-3-(methoxymethyl)pyridine
Description
2-Chloro-3-(methoxymethyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a methoxymethyl (-CH₂-O-CH₃) group at the 3-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its balanced electronic and steric properties. The methoxymethyl group provides moderate electron-donating effects, while the chlorine atom enhances electrophilicity at adjacent positions, facilitating regioselective reactions such as nucleophilic substitutions or cross-couplings .
Properties
CAS No. |
111108-62-4 |
|---|---|
Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
2-chloro-3-(methoxymethyl)pyridine |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 |
InChI Key |
ITSIATNTOQEGAL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
Key Insights:
- Electron Effects : The trifluoromethyl group in 2-Chloro-3-(trifluoromethyl)pyridine strongly withdraws electrons, making the pyridine ring more electrophilic than the methoxymethyl analog. This enhances reactivity in Ullmann or Suzuki couplings .
- Bioactivity : The tetrazole moiety in 2-chloro-3-(1H-tetrazol-5-yl)-pyridine mimics carboxylic acids in drug design, improving metabolic stability and target binding .
- Steric Influence : Bulkier substituents (e.g., methoxymethoxy in ) reduce reaction yields due to restricted rotation, as observed in for 6-azaoxindole synthesis (39% yield) .
Key Insights:
- Trifluoromethyl Derivatives : 2-Chloro-3-(trifluoromethyl)pyridine dominates the market, with a projected CAGR of 6.5% (2025–2030), driven by agrochemical demand .
- Pharmaceutical Utility : Methoxymethyl and tetrazole derivatives are prioritized in drug discovery for their balanced solubility and bioavailability .
Key Insights:
- Regioselectivity : Adjacent chlorine in this compound complicates functionalization, as seen in , where steric hindrance reduced azaoxindole yields .
- Fluorination : Synthesis of trifluoromethyl analogs requires specialized conditions (e.g., HF sources) but benefits from established industrial protocols .
Q & A
Q. What are the established synthetic routes for 2-Chloro-3-(methoxymethyl)pyridine, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves functionalization of pyridine derivatives via chlorination and methoxymethylation. Key steps include:
- Chlorination : Selective substitution at the 2-position using reagents like POCl₃ or SOCl₂ under reflux conditions .
- Methoxymethylation : Introducing the methoxymethyl group at the 3-position via nucleophilic substitution or Friedel-Crafts acylation. Triethylamine is often used to neutralize HCl byproducts and improve selectivity .
- Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., DCM or THF) significantly affect yields. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product from regioisomers .
Q. How can the crystal structure of this compound be determined experimentally?
- Crystallization : Grow single crystals via slow evaporation in a solvent mixture (e.g., EtOH/DCM).
- X-ray Diffraction : Use SHELX or SIR97 software for structure solution and refinement. These programs handle intensity data and resolve challenges like disorder in the methoxymethyl group .
- Validation : Compare experimental bond lengths/angles with DFT-calculated values to confirm accuracy .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., δ ~8.5 ppm for pyridine H; δ ~4.5 ppm for CH₂ in methoxymethyl).
- IR : Peaks at ~1600 cm⁻¹ (C=N) and ~1100 cm⁻¹ (C-O-C) confirm functional groups.
- HRMS : Exact mass analysis (e.g., ESI-TOF) distinguishes regioisomers .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?
- Mechanistic Insights : Calculate activation energies for nucleophilic substitution at the 2-chloro position versus methoxymethyl group. Methoxymethyl’s electron-donating effect reduces electrophilicity at the adjacent C-3 .
- Solvent Effects : Simulate solvation models (e.g., PCM) to predict reaction rates in polar aprotic solvents like DMF .
- Validation : Correlate computational results with experimental kinetics (e.g., pseudo-first-order rate constants) .
Q. What strategies resolve contradictory data in biological activity studies of this compound?
- Assay Design : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm target engagement. For example, test interactions with cytochrome P450 isoforms due to pyridine’s metal-binding potential .
- Metabolite Profiling : Identify degradation products (e.g., hydrolysis of methoxymethyl to hydroxymethyl) via LC-MS to rule out off-target effects .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity vs. steric effects) influencing bioactivity .
Q. How can multi-step synthesis pathways incorporating this compound be designed for complex heterocycles?
- Intermediate Functionalization : Use the chloro group for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Pd(PPh₃)₄ and K₂CO₃ in dioxane/water are effective .
- Protection/Deprotection : Protect the methoxymethyl group with TBSCl during subsequent reactions to prevent side reactions .
- Scale-Up Challenges : Optimize catalyst loading (<5 mol%) and use flow chemistry to mitigate exothermicity in large-scale reactions .
Q. How does the methoxymethyl group influence the compound’s physicochemical properties compared to analogs?
- Lipophilicity : LogP increases by ~0.5 units compared to 2-chloropyridine due to the methoxymethyl group, enhancing membrane permeability .
- Thermal Stability : TGA/DSC analysis shows decomposition at ~200°C, higher than non-substituted analogs, due to steric protection of the pyridine ring .
- Solubility : The methoxymethyl group improves aqueous solubility (≈15 mg/mL) compared to trifluoromethyl analogs, facilitating in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
